

# Mass Spectrometry Analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 1-(5-Bromo-2-methoxyphenyl)adamantane |
| Cat. No.:      | B139514                               |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(5-Bromo-2-methoxyphenyl)adamantane** is a bulky, lipophilic molecule incorporating a rigid adamantane cage, a brominated aromatic ring, and a methoxy group. Its structural complexity and potential applications in medicinal chemistry and materials science necessitate robust analytical techniques for its characterization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for elucidating the structure and confirming the identity of such compounds. This guide provides an in-depth overview of the expected mass spectrometric behavior of **1-(5-Bromo-2-methoxyphenyl)adamantane**, a proposed fragmentation pathway, and a detailed experimental protocol for its analysis.

## Molecular Properties

A summary of the key molecular properties of **1-(5-Bromo-2-methoxyphenyl)adamantane** is presented in the table below.

| Property                 | Value                               |
|--------------------------|-------------------------------------|
| Molecular Formula        | C <sub>17</sub> H <sub>21</sub> BrO |
| Monoisotopic Mass        | 320.0776 u                          |
| Average Molecular Weight | 321.25 g/mol                        |
| CAS Number               | 104224-63-7                         |

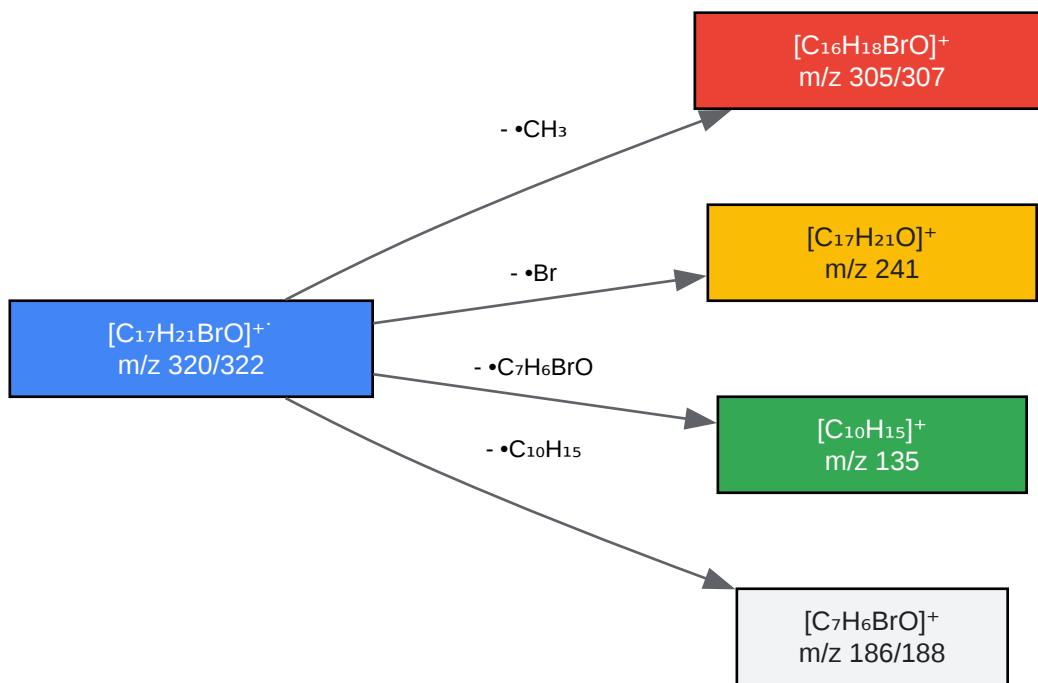
## Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of **1-(5-Bromo-2-methoxyphenyl)adamantane** is predicted to be characterized by several key fragmentation pathways, driven by the structural features of the molecule: the stable adamantane cage, the bromo-methoxyphenyl group, and the bond connecting them.

**Molecular Ion:** The molecular ion peak ( $M^{+}$ ) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at  $m/z$  320 and 322.

**Primary Fragmentation Pathways:**

- **Loss of the Adamantyl Radical:** Cleavage of the bond between the adamantane cage and the phenyl ring is a highly probable fragmentation, leading to the formation of a stable adamantyl cation at  $m/z$  135. This is often a base peak in the mass spectra of 1-substituted adamantanes.
- **Loss of a Methyl Radical:** The methoxy group can undergo fragmentation with the loss of a methyl radical ( $\bullet\text{CH}_3$ ) to form an ion at  $m/z$  305/307.
- **Loss of Formaldehyde:** A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule ( $\text{CH}_2\text{O}$ ), which would result in an ion at  $m/z$  290/292.


- Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical ( $\bullet\text{Br}$ ), resulting in an ion at  $m/z$  241.

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions characteristic of the adamantane and phenyl moieties. For instance, the adamantyl cation ( $m/z$  135) can further fragment into smaller alkyl cations.

## Predicted Major Mass Spectral Fragments

| m/z (for $^{79}\text{Br}$ ) | Proposed Fragment Ion                             | Structure                                           | Notes                                                  |
|-----------------------------|---------------------------------------------------|-----------------------------------------------------|--------------------------------------------------------|
| 320/322                     | $[\text{C}_{17}\text{H}_{21}\text{BrO}]^{+}\cdot$ | Molecular Ion                                       | Shows characteristic 1:1 isotopic pattern for Bromine. |
| 305/307                     | $[\text{C}_{16}\text{H}_{18}\text{BrO}]^{+}$      | $[\text{M} - \text{CH}_3]^{+}$                      | Loss of a methyl radical from the methoxy group.       |
| 241                         | $[\text{C}_{17}\text{H}_{21}\text{O}]^{+}$        | $[\text{M} - \text{Br}]^{+}$                        | Loss of the bromine radical.                           |
| 186/188                     | $[\text{C}_7\text{H}_6\text{BrO}]^{+}$            | $[\text{Br}(\text{OCH}_3)\text{C}_6\text{H}_3]^{+}$ | Cleavage of the adamantane-phenyl bond.                |
| 135                         | $[\text{C}_{10}\text{H}_{15}]^{+}$                | Adamantyl cation                                    | Often the base peak due to its high stability.         |

## Proposed Fragmentation Pathway

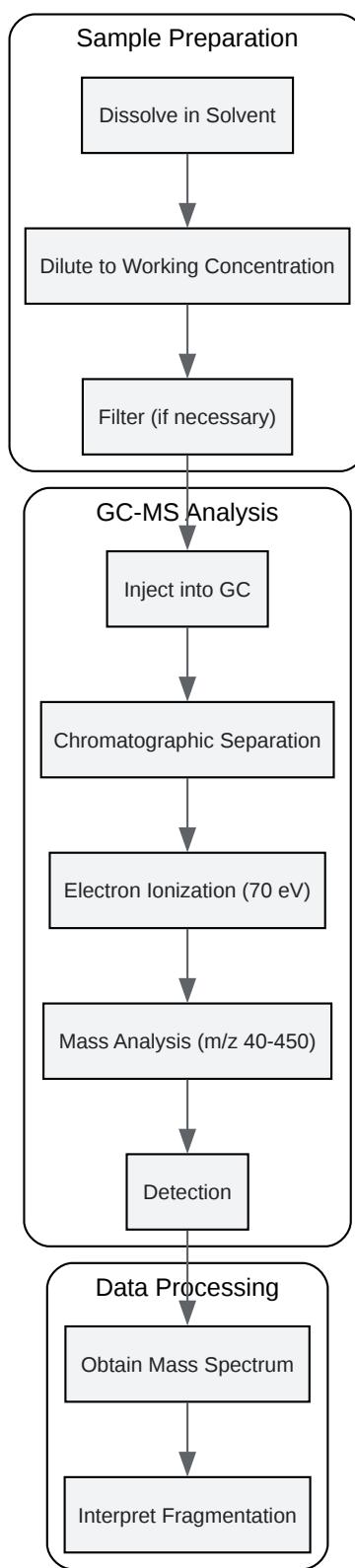


[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway for **1-(5-Bromo-2-methoxyphenyl)adamantane**.

## Experimental Protocol for GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is well-suited for the analysis of **1-(5-Bromo-2-methoxyphenyl)adamantane**.


## Sample Preparation

- Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
- Dilution: Prepare a working solution of approximately 10  $\mu$ g/mL by diluting the stock solution with the same solvent.
- Filtration: If any particulate matter is visible, filter the working solution through a 0.22  $\mu$ m syringe filter before transferring it to a GC autosampler vial.

## GC-MS Instrumentation and Parameters

| Parameter              | Recommended Setting                                                                    |
|------------------------|----------------------------------------------------------------------------------------|
| Gas Chromatograph      |                                                                                        |
| Injection Volume       | 1 $\mu$ L                                                                              |
| Inlet Temperature      | 280 °C                                                                                 |
| Injection Mode         | Splitless (or split 10:1 for more concentrated samples)                                |
| Carrier Gas            | Helium                                                                                 |
| Flow Rate              | 1.0 mL/min (constant flow)                                                             |
| GC Column              | 30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness, non-polar (e.g., DB-5MS or equivalent) |
| Oven Program           | Initial temp: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C     |
| Mass Spectrometer      |                                                                                        |
| Ionization Mode        | Electron Ionization (EI)                                                               |
| Ionization Energy      | 70 eV                                                                                  |
| Source Temperature     | 230 °C                                                                                 |
| Quadrupole Temperature | 150 °C                                                                                 |
| Mass Scan Range        | m/z 40 - 450                                                                           |
| Solvent Delay          | 3 - 5 minutes                                                                          |

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the GC-MS analysis of the target compound.

## Data Interpretation

When interpreting the mass spectrum of **1-(5-Bromo-2-methoxyphenyl)adamantane**, the following key features should be considered:

- Molecular Ion Isotope Pattern: The presence of a pair of peaks at  $m/z$  320 and 322 with nearly equal intensity is a strong indicator of a monobrominated compound.
- Base Peak: The most intense peak in the spectrum (the base peak) is likely to be the adamantyl cation at  $m/z$  135, reflecting the stability of this fragment.
- Characteristic Fragments: Look for the presence of other predicted fragments, such as those resulting from the loss of a methyl group ( $m/z$  305/307) or the bromine atom ( $m/z$  241).
- Absence of Peaks: The absence of certain fragments can also be informative. For example, a very low abundance of a fragment corresponding to the loss of the entire bromo-methoxyphenyl moiety would further support the proposed fragmentation pathway.

## Conclusion

The mass spectrometry analysis of **1-(5-Bromo-2-methoxyphenyl)adamantane** is expected to yield a characteristic spectrum defined by the facile formation of the adamantyl cation and the distinct isotopic signature of the bromine atom. The proposed fragmentation pathway and experimental protocol in this guide provide a solid foundation for researchers to successfully identify and characterize this and similar adamantane derivatives. Careful data interpretation, with attention to the key features outlined, will enable confident structural elucidation.

- To cite this document: BenchChem. [Mass Spectrometry Analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139514#mass-spectrometry-analysis-of-1-5-bromo-2-methoxyphenyl-adamantane>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)